

# Validating 4-Indanol: A Comparative Guide to its $^1\text{H}$ and $^{13}\text{C}$ NMR Data

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## Compound of Interest

Compound Name: *4-Indanol*

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For researchers and professionals in drug development and chemical synthesis, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive validation of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Indanol**, comparing it with its structural isomers to aid in unambiguous identification.

## Comparison of $^1\text{H}$ NMR Data for Indanol Isomers

The position of the hydroxyl group on the indane ring system significantly influences the chemical shifts and splitting patterns of the protons. The following table summarizes the  $^1\text{H}$  NMR spectral data for **4-Indanol** and its isomers, 1-Indanol, 2-Indanol, and 5-Indanol, in deuterated chloroform ( $\text{CDCl}_3$ ).

Compound	Aromatic Protons ( $\delta$ , ppm)	Aliphatic Protons ( $\delta$ , ppm)
4-Indanol	7.02 (t, 1H), 6.80 (d, 1H), 6.61 (d, 1H)	2.91 (m, 4H), 2.05 (m, 2H)
1-Indanol	7.42-7.15 (m, 4H)	5.23 (t, 1H), 3.00 (m, 1H), 2.80 (m, 1H), 2.50 (m, 1H), 2.00 (m, 1H)
2-Indanol	7.20-7.10 (m, 4H)	4.50 (quint, 1H), 3.20 (dd, 2H), 2.85 (dd, 2H)
5-Indanol	7.05 (d, 1H), 6.75 (d, 1H), 6.68 (s, 1H)	2.85 (t, 4H), 2.05 (quint, 2H)

## Comparison of $^{13}\text{C}$ NMR Data for Indanol Isomers

The  $^{13}\text{C}$  NMR data provides further confirmation of the isomeric structures. The chemical shifts of the carbon atoms, particularly those in the vicinity of the hydroxyl group and the aromatic carbons, show distinct differences.

Compound	Aromatic Carbons ( $\delta$ , ppm)	Aliphatic Carbons ( $\delta$ , ppm)
4-Indanol	152.4, 143.8, 127.2, 120.5, 114.8, 110.2	32.5, 30.1, 25.8
1-Indanol	145.0, 143.2, 128.0, 126.5, 124.7, 124.3	76.0, 35.6, 29.7
2-Indanol	141.2, 126.8, 124.9	73.1, 40.5
5-Indanol	154.5, 144.5, 131.5, 124.8, 112.5, 110.0	32.5, 31.8, 25.5

## Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. While specific parameters may vary between instruments, a general protocol is outlined below.

## Sample Preparation

- Weigh approximately 5-10 mg of the indanol sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

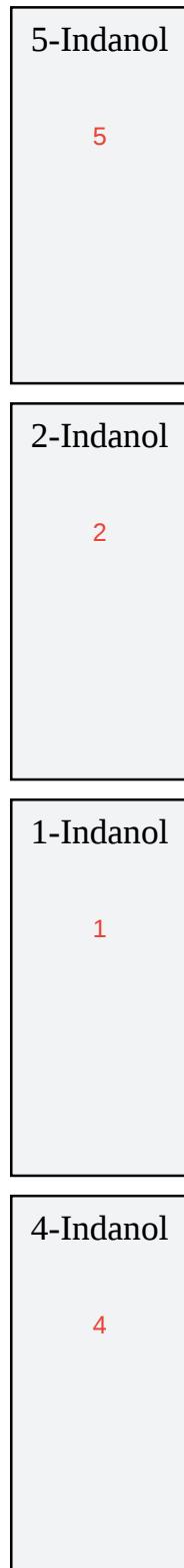
## Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature.[\[1\]](#)

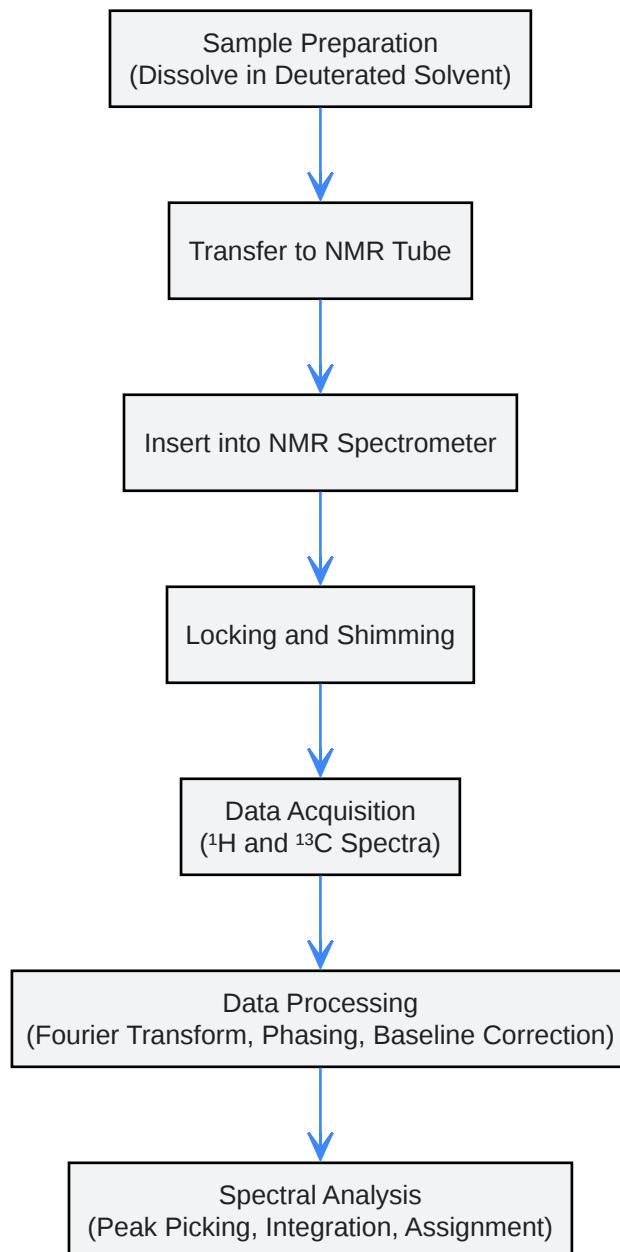
- $^1\text{H}$  NMR:
  - Pulse sequence: A standard single-pulse experiment.
  - Number of scans: 16-64, depending on the sample concentration.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: A standard proton-decoupled experiment.
  - Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
  - Relaxation delay: 2 seconds.
  - Spectral width: 0 to 220 ppm.

## Data Visualization

The following diagrams illustrate the chemical structures of the indanol isomers and a typical workflow for NMR data acquisition.

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Caption: Chemical structures of **4-Indanol** and its isomers.



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Caption: Generalized workflow for NMR data acquisition and analysis.

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## References

- 1. rsc.org [rsc.org]
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